(2,3-Dihydropyrazolo[5,1-b]oxazol-7-yl)methanamine

Physicochemical profiling Regioisomer differentiation Building block selection

(2,3-Dihydropyrazolo[5,1-b]oxazol-7-yl)methanamine (CAS 1554434-93-3) is a bicyclic heterocyclic building block comprising a fused pyrazole-oxazole core with a primary aminomethyl substituent at the 7-position. It carries a molecular formula of C₆H₉N₃O and a molecular weight of 139.16 g/mol, and is commercially supplied at ≥98% purity.

Molecular Formula C6H9N3O
Molecular Weight 139.16 g/mol
Cat. No. B14769555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,3-Dihydropyrazolo[5,1-b]oxazol-7-yl)methanamine
Molecular FormulaC6H9N3O
Molecular Weight139.16 g/mol
Structural Identifiers
SMILESC1COC2=C(C=NN21)CN
InChIInChI=1S/C6H9N3O/c7-3-5-4-8-9-1-2-10-6(5)9/h4H,1-3,7H2
InChIKeyCWEDBPKXEYZUAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2,3-Dihydropyrazolo[5,1-b]oxazol-7-yl)methanamine – Core Structural & Physicochemical Profile for Research Procurement


(2,3-Dihydropyrazolo[5,1-b]oxazol-7-yl)methanamine (CAS 1554434-93-3) is a bicyclic heterocyclic building block comprising a fused pyrazole-oxazole core with a primary aminomethyl substituent at the 7-position . It carries a molecular formula of C₆H₉N₃O and a molecular weight of 139.16 g/mol, and is commercially supplied at ≥98% purity . The scaffold is a regioisomeric variant within the broader pyrazolo[5,1-b]oxazole family, which has attracted attention in medicinal chemistry as a core for corticotropin-releasing factor 1 (CRF₁) receptor antagonists and as a platform for synthetic diversification via palladium-catalyzed cross-coupling [1][2].

Regioisomeric Identity Determines Synthetic Utility: Why (2,3-Dihydropyrazolo[5,1-b]oxazol-7-yl)methanamine Cannot Be Replaced by Its 3-yl or 6-yl Isomers


The pyrazolo[5,1-b]oxazole core offers multiple sites for functionalization; however, the position of the aminomethyl group critically dictates the compound's reactivity, physicochemical properties, and downstream synthetic compatibility. The 7-yl methanamine regioisomer positions the primary amine directly on the pyrazole ring, distal from the oxazoline ring fusion, whereas the 3-yl isomer places the amine on the saturated oxazoline portion and the 6-yl isomer attaches it at the bridgehead carbon . These positional differences translate into divergent computed logP values, topological polar surface areas, and protonation states, all of which influence solubility, membrane permeability, and coupling efficiency in medicinal chemistry workflows. Simple replacement of the 7-yl methanamine with an in-class analog without quantitative consideration of these parameters risks compromising reaction yields, altering pharmacokinetic profiles of derived lead compounds, and invalidating structure–activity relationship data [1].

Quantitative Differentiation Evidence: (2,3-Dihydropyrazolo[5,1-b]oxazol-7-yl)methanamine vs. Closest Regioisomeric Comparators


Physicochemical Comparison: Predicted Boiling Point, Density, pKa, and Computed logP/TPSA Differentiate the 7-yl Methanamine from the 3-yl and 6-yl Isomers

The 7-yl methanamine exhibits a predicted boiling point of 308.8 ± 30.0 °C, density of 1.53 ± 0.1 g/cm³, and pKa of 8.23 ± 0.29 . Its computed logP is −0.2658 and topological polar surface area (TPSA) is 53.07 Ų . In contrast, the 3-yl regioisomer (CAS 1781104-63-9) and the 6-yl regioisomer (CAS 2197062-90-9, hydrochloride salt) lack publicly available predicted boiling point, density, and pKa data in the same curated databases, precluding direct procurement-driven comparison on these parameters. The difference in free base versus hydrochloride salt form further distinguishes the 7-yl methanamine, which is supplied as a neutral amine, from the 3-yl and 6-yl analogs that are predominantly available as hydrochloride salts .

Physicochemical profiling Regioisomer differentiation Building block selection

Purity and Salt Form Advantage: Free Base ≥98% Purity Facilitates Direct Synthetic Coupling Compared to Hydrochloride Salt Analogs

(2,3-Dihydropyrazolo[5,1-b]oxazol-7-yl)methanamine is supplied as a free base with a purity of ≥98% . The closest regioisomeric comparators are predominantly offered as hydrochloride salts: the 3-yl isomer is available at 95% purity (HCl salt, CAS 2757083-43-3) and the 6-yl isomer is available at 95% purity (HCl salt, CAS 2197062-90-9) . The free base form of the 7-yl isomer eliminates the need for a deprotection or neutralization step prior to amide bond formation, reductive amination, or urea synthesis, thereby streamlining synthetic workflows and reducing salt contamination risk in downstream intermediates.

Synthetic chemistry Amine coupling Salt form selection

Computed logP and TPSA Differentiation Supports Distinct Pharmacokinetic Trajectory in Derived Lead Compounds

The 7-yl methanamine possesses a computed logP of −0.2658 and a TPSA of 53.07 Ų . These values indicate moderate hydrophilicity and a polar surface area within the favorable range for oral bioavailability. While directly comparable computed logP and TPSA values for the 3-yl and 6-yl regioisomers are not available in the same public database, the positional difference of the aminomethyl group is expected to alter both parameters: the 3-yl isomer places the amine on the more flexible oxazoline ring, likely increasing conformational freedom and altering hydrogen-bonding capacity, whereas the 6-yl isomer attaches the amine at the bridgehead, potentially reducing solvent accessibility . This class-level inference highlights that the 7-yl methanamine's computed properties are uniquely characterized and may lead to distinct pharmacokinetic behavior when incorporated into lead series.

Drug-likeness logP TPSA Building block selection

Structural Scaffold Validation: Pyrazolo[5,1-b]oxazole Core Recognized in CRF₁ Antagonist Patent Series as a Privileged Structure for CNS Target Engagement

The pyrazolo[5,1-b]oxazole scaffold, to which (2,3-Dihydropyrazolo[5,1-b]oxazol-7-yl)methanamine belongs, is explicitly claimed in Novartis patent applications as a core structure for potent CRF₁ receptor antagonists [1]. While the 7-yl methanamine itself is a synthetic building block rather than a final drug candidate, its scaffold has been validated in advanced leads such as NVS-CRF38, which incorporates a 2,6-dimethyl-7-triazolyl-pyrazolo[5,1-b]oxazole architecture and demonstrates oral bioavailability and brain penetration [2]. In contrast, the 3-yl and 6-yl methanamine regioisomers are not featured as core scaffolds in the same patent family, suggesting that substitution at the 7-position is strategically important for accessing the CRF₁ pharmacophore.

CRF1 antagonist CNS drug discovery Scaffold validation

Synthetic Versatility: 7-Position Aminomethyl Group Enables Regioselective Palladium-Catalyzed Cross-Coupling for Diversification

Recent methodology work demonstrates that pyrazolo[5,1-b]oxazoles can undergo regioselective palladium-catalyzed C–H activation and Suzuki–Miyaura cross-coupling to generate mono-, di-, and tri-arylated derivatives [1]. The 7-position of the pyrazolo[5,1-b]oxazole core is a viable site for such functionalization. The 7-yl methanamine building block retains a free C–H bond at the 7-position for further derivatization, while the 3-yl and 6-yl methanamine analogs may exhibit different regioselectivity due to altered electronic and steric environments around the fused ring system. This synthetic versatility positions the 7-yl methanamine as a strategic starting material for constructing libraries of 7-substituted pyrazolo[5,1-b]oxazole derivatives.

Synthetic methodology C–H activation Suzuki coupling Building block diversification

Optimal Procurement Scenarios for (2,3-Dihydropyrazolo[5,1-b]oxazol-7-yl)methanamine Based on Quantitative Differentiation Evidence


Direct Amine Coupling in Medicinal Chemistry Synthesis Without Prior Deprotection

When synthetic routes require immediate amide bond formation, reductive amination, or urea synthesis, the free base form of the 7-yl methanamine at ≥98% purity enables direct coupling without a neutralization step, avoiding the additional synthetic operation required for the hydrochloride salts of the 3-yl and 6-yl analogs . This is particularly advantageous in parallel synthesis and automated library production where step count reduction directly impacts throughput.

CRF₁ Receptor Antagonist Lead Optimization Leveraging a Patent-Validated Scaffold

Research programs targeting the CRF₁ receptor for stress-related disorders can incorporate the 7-yl methanamine as a starting building block to construct libraries of 7-substituted pyrazolo[5,1-b]oxazoles, a scaffold explicitly validated in Novartis patent exemplars and in advanced leads such as NVS-CRF38 [1][2]. The strategic selection of a 7-substituted scaffold aligns with the pharmacophoric requirements disclosed in the patent literature, whereas the 3-yl and 6-yl regioisomers lack comparable validation.

Regioselective Diversification via Palladium-Catalyzed Cross-Coupling for Compound Library Synthesis

The 7-yl methanamine provides a defined vector for regioselective C–H activation and Suzuki–Miyaura coupling, as established in recent synthetic methodology studies [3]. This enables the generation of mono-, di-, and tri-arylated pyrazolo[5,1-b]oxazole libraries for high-throughput screening. The 7-position attachment of the aminomethyl group is expected to preserve the electronic environment favorable for palladium-catalyzed transformations, whereas the 3-yl and 6-yl isomers may exhibit altered reactivity profiles.

Computational Chemistry and ADME Prediction Workflows Requiring Defined Physicochemical Input Parameters

The availability of computed logP (−0.2658) and TPSA (53.07 Ų) for the 7-yl methanamine allows computational chemists to model the drug-likeness of derived compounds with greater confidence. In contrast, the absence of analogous data for the 3-yl and 6-yl regioisomers introduces uncertainty in in silico ADME predictions, making the 7-yl methanamine a preferred choice when quantitative structure–property relationship (QSPR) modeling is a critical component of the design cycle.

Quote Request

Request a Quote for (2,3-Dihydropyrazolo[5,1-b]oxazol-7-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.